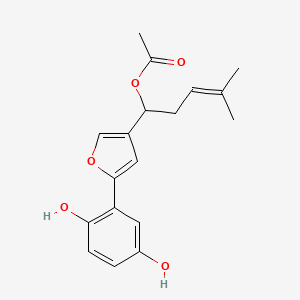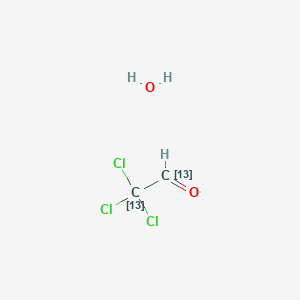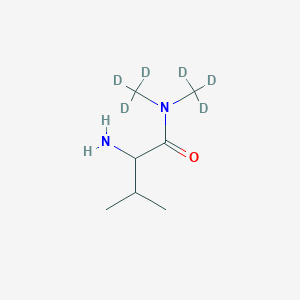
Shikonofuran A
Overview
Description
Shikonofuran A is a natural product isolated from the root of Lithospermum erythrorhizon SiebThis compound has garnered significant interest due to its various biological activities, including antibacterial, anti-inflammatory, and anti-tumor properties .
Mechanism of Action
Target of Action
Shikonofuran A, a natural product isolated from the root of Lithospermum erythrorhizon Sieb , primarily targets the Mitogen-Activated Protein Kinases (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways . These pathways play crucial roles in cellular processes such as inflammation, cell growth, and apoptosis.
Mode of Action
This compound interacts with its targets by down-regulating the MAPK and NF-κB signaling pathways . This interaction results in a reduction in the accumulation of pro-inflammatory cytokines, including tumor necrosis factor-α, interleukin-6, and interleukin-1β. It also inhibits the expression of nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated macrophages .
Biochemical Pathways
This compound affects the MAPK and NF-κB signaling pathways . The MAPK pathway is involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines. The NF-κB pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Pharmacokinetics
It is known that this compound is a phenolic compound , which suggests it may have good bioavailability due to the potential for hydrogen bonding
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the production of pro-inflammatory mediators in lipopolysaccharide-stimulated cells . This suggests that this compound has potential anti-inflammatory function.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the administration of methyl jasmonate to Arnebia euchroma suspension-cultured cells elicited distinct responses from a red shikonin-proficient cell line and a white shikonin-deficient cell line . This suggests that environmental factors such as the presence of certain chemicals can influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Shikonofuran A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cinnamyl alcohol dehydrogenase, which is involved in the biosynthetic pathway of shikonin derivatives. This compound is produced through a branching route from the shikonin biosynthetic pathway, where it competes with shikonin for the same precursor molecules . This interaction highlights the compound’s role in regulating the balance between different secondary metabolites in plants.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules such as NF-κB and MAPK, leading to altered gene expression profiles that promote anti-inflammatory and anticancer responses . Additionally, this compound affects cellular metabolism by inhibiting the activity of enzymes involved in glycolysis and oxidative phosphorylation, thereby reducing the energy production in cancer cells and inducing apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition results in the accumulation of DNA damage and the activation of apoptotic pathways in cancer cells. Furthermore, this compound can activate antioxidant response elements, enhancing the expression of genes involved in detoxification and cellular defense mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and anticancer effects, although the potency may diminish with prolonged exposure due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent anti-inflammatory and anticancer activities without significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, but exceeding this threshold can lead to toxic side effects. These findings underscore the importance of optimizing the dosage of this compound for safe and effective therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily synthesized through the shikonin biosynthetic pathway, where it competes with shikonin for precursor molecules . The compound also affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in primary and secondary metabolism. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of shikonofuran A involves several steps, starting from basic organic compounds. One common synthetic route includes the use of hydroxy-oxetanyl ketones as starting materials. The reaction is catalyzed by bismuth (III) compounds, leading to the formation of substituted furans, including this compound .
Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction from the roots of Lithospermum erythrorhizon. The roots are processed to isolate this compound, which is then purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Shikonofuran A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Shikonofuran A has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.
Biology: this compound is studied for its role in various biological processes and its potential as a bioactive compound.
Medicine: Due to its antibacterial, anti-inflammatory, and anti-tumor properties, this compound is being researched for potential therapeutic applications.
Industry: this compound is used in the cosmetics industry for its beneficial properties on the skin.
Comparison with Similar Compounds
- Shikonin
- Acetylshikonin
- Deoxyshikonofuran
- Shikonofuran E
Shikonofuran A stands out due to its unique chemical structure and its wide range of biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
[1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-11(2)4-7-17(23-12(3)19)13-8-18(22-10-13)15-9-14(20)5-6-16(15)21/h4-6,8-10,17,20-21H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZVJDUASUPZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=COC(=C1)C2=C(C=CC(=C2)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Shikonofuran A and where is it found?
A1: this compound is a furylhydroquinone derivative found in the roots of Lithospermum erythrorhizon Sieb. et Zucc., a plant traditionally used in East Asian medicine. []
Q2: What is the structure of this compound?
A2: The structure of this compound was determined by comparing the spectral data of its diacetate with those of echinofuran leucoacetate. [] While the original paper does not provide a detailed molecular formula or spectroscopic data, it establishes the core structure as a furylhydroquinone with specific substituents.
Q3: Are there other shikonofuran derivatives found in Lithospermum erythrorhizon?
A3: Yes, along with this compound, four other new furylhydroquinone derivatives named Shikonofurans B, C, D, and E were also discovered in the roots of Lithospermum erythrorhizon. []
Q4: What is the biosynthetic pathway of this compound?
A4: While the specific biosynthetic pathway of this compound is not fully elucidated, research suggests it branches out from the shikonin biosynthetic pathway. The branch point appears to be the transformation from (Z)-3''-hydroxy-geranylhydroquinone to (E)-3''-oxo-geranylhydroquinone. [] Shikonofuran E, another derivative, has been isolated alongside intermediates like m-geranyl-p-hydroxybenzoic acid and geranylhydroquinone in shikonin-producing cell cultures of Lithospermum erythrorhizon. []
Q5: Is there a specific gene involved in the biosynthesis of Shikonofurans?
A5: Research suggests that a gene belonging to the cinnamyl alcohol dehydrogenase family, AeHGO, plays a role in the branching of the shikonin pathway towards shikonofuran production. AeHGO catalyzes the reversible oxidation of (Z)-3''-hydroxy-geranylhydroquinone to (E)-3''-oxo-geranylhydroquinone, a key step in shikonofuran biosynthesis. []
Q6: Has this compound been synthesized?
A6: Yes, this compound, along with Shikonofurans B, D, and E, have been synthesized using a unified total synthesis approach. This method employs Bi(III)-catalyzed dehydrative cycloisomerization of α-hydroxy oxetanyl ketones, providing rapid access to these highly substituted furans. []
Q7: What is the biological activity of this compound?
A7: While specific studies on this compound's biological activity are limited in the provided research, related shikonofurans like Shikonofuran E have shown anti-inflammatory effects by down-regulating MAPK and NF-κB signaling pathways in lipopolysaccharide-stimulated RAW264.7 macrophages. []
Q8: Are there any analytical methods for identifying and quantifying this compound?
A8: While the provided research doesn't detail specific methods for this compound, researchers have employed techniques like UHPLC-Q-Exactive Orbitrap mass spectrometry to analyze various shikonins and shikonofurans in Arnebia euchroma, a plant with similar bioactive compounds. [] Other studies utilize TLC, CC, GC-MS, ESI-MS, and NMR for analysis of Lithospermum canescens extracts, identifying compounds like shikonofuran C and D. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





